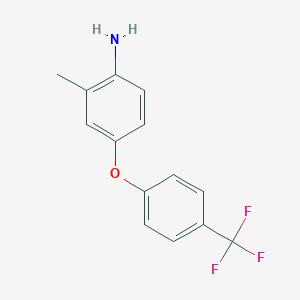

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline

Vue d'ensemble

Description

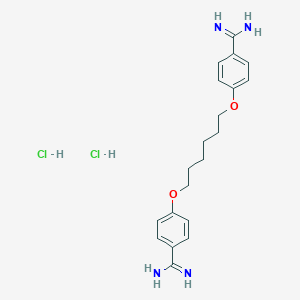

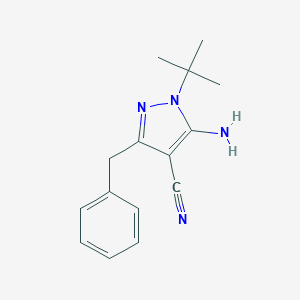

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a chemical compound with the CAS Number: 67169-22-6 . It has a molecular weight of 175.15 and a molecular formula of C14H12F3NO . It is a solid at room temperature .

Molecular Structure Analysis

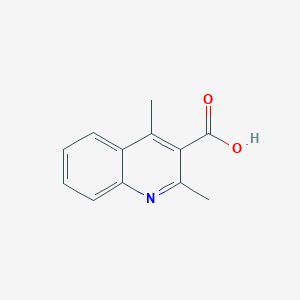

The molecular structure of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline consists of a benzene ring with a methyl and an amino group attached, along with a trifluoromethyl group and a phenoxy group .Physical And Chemical Properties Analysis

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has a predicted boiling point of 202.8±40.0 °C and a predicted density of 1.237±0.06 g/cm3 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Bioactive Natural Products

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline: is a valuable precursor in the synthesis of bioactive natural products. Its structural flexibility allows for the introduction of various functional groups, which can lead to the development of compounds with potential anti-tumor and anti-inflammatory properties .

Conducting Polymers

The compound serves as a building block for conducting polymers. These polymers have applications in electronic devices due to their ability to conduct electricity while maintaining the flexibility and processing advantages of polymers .

Antioxidants

In the field of material science, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline derivatives are explored for their antioxidant properties. They can be incorporated into plastics to prevent degradation caused by oxidative processes .

Ultraviolet Absorbers

The compound’s derivatives can act as ultraviolet (UV) absorbers. This application is particularly useful in the production of sunscreens and protective coatings, where they help in absorbing harmful UV radiation .

Flame Retardants

Due to its phenolic structure, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline and its derivatives are investigated for use as flame retardants in various materials, including textiles and plastics, enhancing their safety by reducing flammability .

Adhesives and Coatings

The thermal stability and flame resistance imparted by this compound make it a candidate for improving the properties of adhesives and coatings. It can enhance the durability and longevity of these materials when exposed to high temperatures .

Pharmaceutical Applications

In pharmaceutical research, the compound’s derivatives are being studied for the synthesis of analgesic compounds, such as flunixin. This showcases its potential in the development of new therapeutic agents .

Chemical Synthesis

As a synthetic building block, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is used in various chemical syntheses. Its reactivity with different chemical groups makes it a versatile reagent in organic chemistry .

Safety and Hazards

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has several hazard statements including H312, H315, H319, H332, H335, indicating potential hazards upon contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group is a common feature in many fda-approved drugs and is known to contribute to their pharmacological activities .

Biochemical Pathways

The trifluoromethyl group is known to influence the behavior of organic molecules, leading to applications in medicines, electronics, agrochemicals, and catalysis .

Pharmacokinetics

The trifluoromethyl group is known to significantly affect the pharmaceutical properties of drug molecules .

Result of Action

The trifluoromethyl group is known to contribute to the pharmacological activities of many fda-approved drugs .

Action Environment

It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules .

Propriétés

IUPAC Name |

2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZSBTYKZOAQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555119 | |

| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline | |

CAS RN |

102766-74-5 | |

| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)